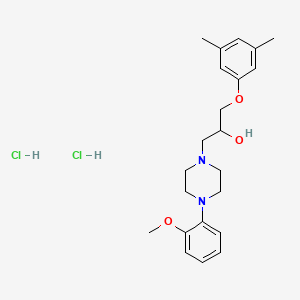

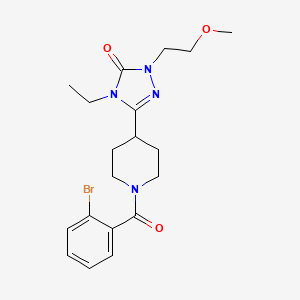

1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

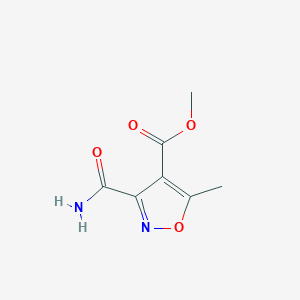

The compound "1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a chemically synthesized molecule that appears to be related to a class of piperazine derivatives. These derivatives have been studied for their potential interactions with alpha-adrenoceptors, which are a class of G protein-coupled receptors involved in various physiological processes. The compound is likely to have been synthesized as part of research into compounds with potential pharmacological activity, particularly as alpha 1-adrenoceptor antagonists .

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in the literature. For instance, a similar compound was synthesized by reacting substituted phenoxyalkyl with 2-methoxyphenyl piperazine derivatives. The process involved multiple steps, including acetylation, reaction with piperazine, and deacetylation to obtain the target product. The yield of such synthesis processes can be over 56.9%, and the chemical structures are typically confirmed using spectroscopic methods such as IR, 1HNMR, and MS . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar synthetic route.

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using NMR spectroscopy. Techniques such as DEPT, H-H COSY, HMQC, and HMBC have been employed to make complete NMR assignments for the dihydrochloride salts of these compounds. These techniques allow for a detailed understanding of the molecular structure, including the arrangement of atoms and the electronic environment within the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of "1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride" are not detailed, related piperazine derivatives have been evaluated for their interactions with biological receptors. The compounds have been tested for their affinity toward alpha 1- and alpha 2-adrenoceptors using radioligand binding assays. The most promising compounds have also been assessed for their antagonistic properties against phenylephrine-induced contraction in isolated rat aorta, which is a measure of their potential as alpha 1-adrenoceptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are typically characterized as part of their synthesis and structural analysis. The solubility, melting point, and stability of these compounds can be inferred from their chemical structure and the presence of functional groups such as the methoxy and dihydrochloride moieties. The pharmacological properties, such as receptor affinity and selectivity, are determined through biological assays, as mentioned in the chemical reactions analysis .

Scientific Research Applications

Synthesis and Biological Activities

1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound involved in various scientific research areas, particularly focusing on the synthesis of new derivatives and the exploration of their biological activities. This chemical has been synthesized and investigated in multiple studies, where its structure serves as a basis for creating novel compounds with potential therapeutic applications.

Antimicrobial and Antifungal Activities

Some research has been conducted on derivatives similar to this compound, exploring their synthesis and evaluating their antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing that some derivatives possessed moderate to good activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Inflammatory and Analgesic Properties

Another area of interest is the synthesis of novel compounds derived from this chemical structure and their evaluation as anti-inflammatory and analgesic agents. Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel benzodifuranyl derivatives, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, offering insights into potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cardiovascular and Neurological Research

The compound and its derivatives have also been studied for their cardiovascular and neurological effects. For example, Kubacka et al. (2014) investigated the hypotensive activity and cardiovascular effects of a novel α1- and β-adrenoceptor antagonist, demonstrating potent hypotensive and vasorelaxant effects. This research indicates the compound's potential in treating cardiovascular diseases (Kubacka, Mogilski, Bednarski, Raźny, Sapa, Waszkielewicz, Marona, & Filipek, 2014).

properties

IUPAC Name |

1-(3,5-dimethylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3.2ClH/c1-17-12-18(2)14-20(13-17)27-16-19(25)15-23-8-10-24(11-9-23)21-6-4-5-7-22(21)26-3;;/h4-7,12-14,19,25H,8-11,15-16H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWFQVPCIZQLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)

![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)